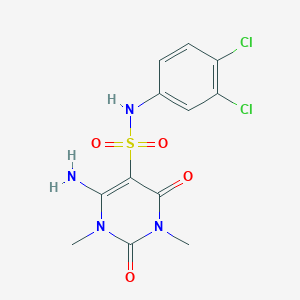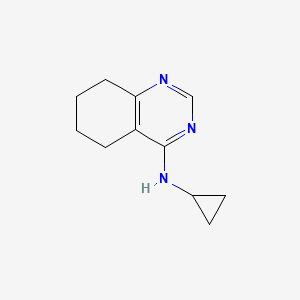
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antitubercular, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of bis-benzylidene cyclohexanones with α-aminoamidines under mild conditions. This reaction is characterized by excellent yields and easy workup . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications. It has shown high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase DprE1. This makes it a promising candidate for the development of new antitubercular agents .
Mechanism of Action
The mechanism of action of N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, its binding to dihydrofolate reductase inhibits the enzyme’s activity, thereby interfering with the folate pathway essential for bacterial growth. Similarly, its interaction with pantothenate kinase and FAD-containing oxidoreductase DprE1 disrupts vital physiological functions in Mycobacterium tuberculosis .
Comparison with Similar Compounds
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine can be compared with other quinazoline derivatives, such as 5,6,7,8-tetrahydroquinazoline and its various substituted forms. While these compounds share a common quinazoline skeleton, this compound is unique due to its cyclopropyl group, which may confer distinct biological activities and binding affinities .
Properties
IUPAC Name |
N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-4-10-9(3-1)11(13-7-12-10)14-8-5-6-8/h7-8H,1-6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFGQWMUFKRUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
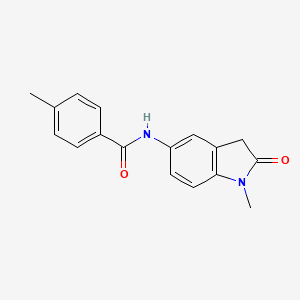
![N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2697462.png)
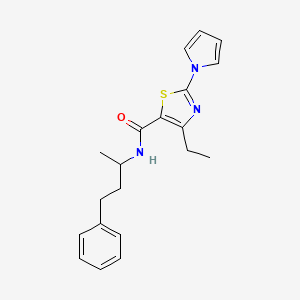
![5-(trifluoromethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697466.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B2697467.png)
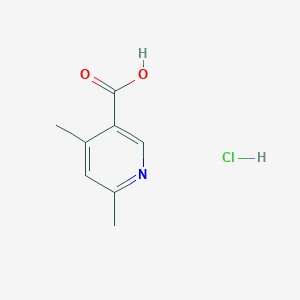

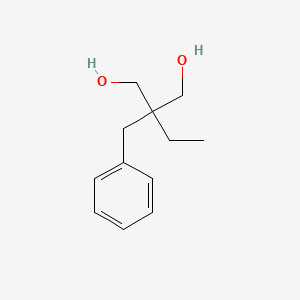
![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)
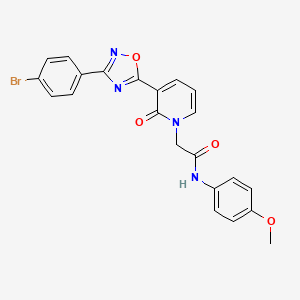
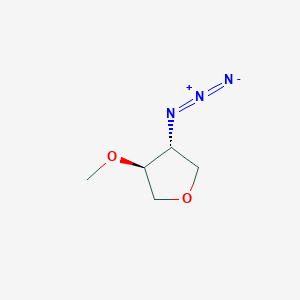
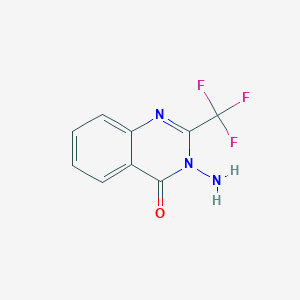
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)
